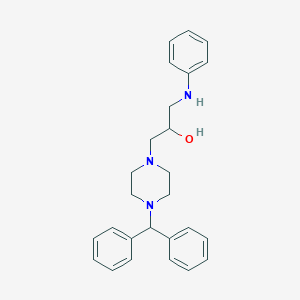

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

Übersicht

Beschreibung

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound with the chemical formula C21H25N2O. It is a white crystalline solid at room temperature and is known for its pharmacological activities, including sedative, anxiolytic, and anti-psychotic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: A multicomponent reaction that forms piperazine derivatives by combining an isocyanide, an amine, a carboxylic acid, and an aldehyde.

Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.

Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition to form piperazine rings.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its sedative, anxiolytic, and anti-psychotic properties.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its sedative and anxiolytic effects . The compound may also interact with GABA receptors, enhancing inhibitory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzhydrylpiperazine: Similar structure with a benzhydryl group instead of the diphenylmethyl group.

4-(Diphenylmethyl)-1-piperazineethanol: Similar structure but lacks the phenylamino group.

Uniqueness

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is unique due to its combination of the diphenylmethyl and phenylamino groups, which contribute to its distinct pharmacological profile and chemical reactivity .

Biologische Aktivität

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several chemical reactions. The compound can be derived from piperazine derivatives through alkylation and subsequent functionalization. The synthetic pathway typically includes the following steps:

- Formation of the Piperazine Ring : Piperazine is reacted with appropriate alkyl halides to form substituted piperazines.

- Introduction of the Diphenylmethyl Group : This is achieved through Friedel-Crafts alkylation or similar electrophilic substitution reactions.

- Final Functionalization : The phenylamino group is introduced via nucleophilic substitution reactions.

Pharmacological Profile

1-Piperazineethanol derivatives have been studied for their pharmacological properties, particularly as potential inhibitors for various biological targets including enzymes and receptors. Key findings include:

- Inhibition of SARS-CoV-2 Protease : Recent studies have indicated that piperazine-based compounds exhibit significant inhibitory activity against the SARS-CoV-2 protease enzyme, suggesting potential use in antiviral therapies .

- Cardiac and Vascular Effects : In vitro studies demonstrated that certain derivatives of 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-piperazineethanol produced positive inotropic effects in isolated rat hearts, indicating their potential as cardiovascular agents .

Bioactivity Scores

Bioactivity scores calculated using Molinspiration software provide insights into the potential biological activities of synthesized ligands derived from this compound. The scores are categorized as follows:

| Bioactivity Score Range | Activity Level |

|---|---|

| > 0.00 | Significant Activity |

| 0.00 to -0.50 | Moderate Activity |

| < -0.50 | Inactive |

For instance, ligands derived from this compound showed moderate activity against enzyme targets (EI) and good bioactivity scores towards ion channel modulators (ICM) and protease inhibitors (PI) .

Study on Cardiac Activity

A detailed study evaluated the cardiac effects of a derivative of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- in isolated perfused rat hearts. The results indicated that:

- Compound Efficacy : The compound exhibited greater inotropic effects compared to control groups.

- Mechanism of Action : It was suggested that the mechanism involved direct stimulation of cardiac contractility without significant changes in heart rate.

Immunostimulatory Effects

Another research highlighted the immunostimulatory properties of piperazine derivatives, indicating enhanced lymphocyte activity when treated with specific compounds related to 1-Piperazineethanol. These findings suggest a potential role in developing immunotherapeutic agents .

Eigenschaften

IUPAC Name |

1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXKXYHYAKGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932009 | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143759-58-4 | |

| Record name | 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.